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application notes and protocols for researchers, scientists, and drug development
professionals.

In the pursuit of understanding and developing novel materials and therapeutics at the
nanoscale, the ability to simultaneously map surface topography and electrical properties with
high resolution is paramount. Conductive Scanning Probe Microscopy (cSPM) has emerged as
a powerful technique for this purpose. This document provides detailed application notes and
protocols for advanced cSPM modes, offering significant advantages over traditional contact-
mode conductive Atomic Force Microscopy (CAFM). These advanced techniques minimize
sample damage and provide a wealth of quantitative data, making them ideal for delicate
samples such as nanoparticles, conductive polymers, and biological materials.

PeakForce TUNA™: A Leap Forward in Conductive
Imaging

PeakForce Tunneling AFM (TUNA) is a revolutionary cSPM mode that eliminates the lateral
forces present in traditional contact-mode cAFM, which can damage soft samples and
contaminate the probe tip.[1][2] By operating in PeakForce Tapping™ mode, the probe
intermittently contacts the sample surface, allowing for precise control of the peak interaction
force.[3][4] This not only preserves the integrity of both the tip and the sample but also enables
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the simultaneous acquisition of high-resolution topographic, conductive, and nanomechanical
data.[1][3][5]

Key Advantages of PeakForce TUNA™:

o High Resolution on Fragile Samples: Ideal for probing the conductivity of delicate materials
like organic photovoltaics, conductive nanotubes, and nanopatrticles.[1][2][6]

o Quantitative Nanomechanical Mapping: Simultaneously acquires data on modulus,
adhesion, deformation, and dissipation through PeakForce QNM® (Quantitative
Nanomechanical Property Mapping).[1][2][3]

o Wide Current Range: Measures currents from femtoamperes (fA) to microamperes (UA).[1]

[2]
o Ease of Use: Simplified operation with ScanAsyst® automatic image optimization.[1][3]

o Environmental Control: Can be integrated with environmental controls for sensitive samples.

[1]

Data Presentation:
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Experimental Protocol: PeakForce TUNA™ Imaging

Objective: To obtain simultaneous high-resolution topographic, conductive, and
nanomechanical maps of a sample.

Materials:

e AFM system equipped with PeakForce TUNA™ module (e.g., Bruker MultiMode 8 or
Dimension Icon)[1][3]

o Conductive AFM probe (e.g., SCM-PIT with Platinum-Iridium coating, spring constant ~2.8-4
N/m)[3][8]
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o Sample mounted on a conductive substrate.

Methodology:

Probe Installation and Laser Alignment:
o Mount the conductive probe in the AFM probe holder.

o Align the laser onto the back of the cantilever and center the reflected spot on the
photodiode.

Initial Setup in ScanAsyst Mode:

o Engage the probe on the sample surface using ScanAsyst mode for automatic
optimization of imaging parameters.

o Obtain a stable, high-quality topographic image.

PeakForce TUNA™ Module Configuration:
o Activate the PeakForce TUNA™ module.

o Apply a DC bias between the conductive tip and the sample. The voltage will depend on
the sample's expected conductivity and can range from millivolts to several volts.[3]

Image Acquisition:

o Set the desired scan size and scan rate.

o Simultaneously capture the following data channels:

Height (Topography)

Peak Force Error

Peak Current

DMT Modulus
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= Adhesion
» Deformation
= Dissipation
e Data Analysis:
o Use AFM analysis software (e.g., NanoScope Analysis) to process the images.

o Correlate the features in the current map with the topographic and nanomechanical maps
to understand the relationship between the material's structure, mechanical properties,
and electrical conductivity.

Workflow Diagram:

System Setup Imaging Data Analysis

Correlate Topography,
ive Probe }—r‘ Laser & Photodiode Alignment }——-- Engage in ScanAsyst Apply DC Bias Acquire Data Channels }'—"{ Process Images ‘ Conductivity & Nanomechanics

Click to download full resolution via product page
Caption: PeakForce TUNA™ Experimental Workflow.

Further Advanced cSPM Modes

While PeakForce TUNA™ is a versatile and powerful technique, other advanced cSPM modes
offer unique capabilities for specific applications.

a) Torsional Resonance Tunneling AFM (TR-TUNA)

TR-TUNA utilizes the torsional resonance of the cantilever to detect variations in lateral forces,
which can be correlated with conductivity. While it offers high sensitivity, the interpretation of
data can be more complex than in PeakForce TUNA™.,

b) Conductive AFM with Nanotomography
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This emerging technique combines cAFM with controlled material removal to build up a 3D
map of the sample's conductivity. This is particularly useful for characterizing the internal
structure of devices and complex materials.

Applications in Research and Drug Development

Advanced cSPM modes are invaluable tools for a wide range of applications:

o Materials Science: Characterizing the electrical properties of 2D materials, nanowires, and
conductive polymers.[9][10]

e Semiconductor Industry: Failure analysis and quality control of electronic devices.[7]
e Photovoltaics: Investigating the efficiency of solar cell materials at the nanoscale.[2]
e Drug Development:

o Nanopatrticle Characterization: Assessing the conductivity and surface properties of drug
delivery nanoparticles.[11][12]

o Biomaterial Interfaces: Studying the electrical properties of interfaces between cells and
implantable devices.

o Membrane Biophysics: Probing the conductivity of ion channels and cell membranes.

Conclusion

Advanced cSPM modes, particularly PeakForce TUNA™, have transformed our ability to
perform nanoscale electrical characterization. By providing simultaneous high-resolution
topographic, conductive, and nanomechanical information with minimal sample damage, these
techniques are empowering researchers and scientists to unravel the complexities of novel
materials and biological systems, thereby accelerating innovation in materials science and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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